Palmostatin M
描述
Palmostatin M is a β-lactone-based inhibitor that selectively targets serine hydrolases involved in the dynamic regulation of protein S-palmitoylation, a reversible post-translational lipid modification critical for membrane trafficking and signaling . Initially derived from the optimization of Palmostatin B, Palmostatin M exhibits enhanced solubility, cellular potency (IC50 = 2 nM for LYPLA1 inhibition), and specificity toward depalmitoylases such as ABHD17A/B/C, which regulate oncogenic N-Ras localization and activity . Its mechanism involves covalent inactivation of catalytic serine residues, thereby stabilizing palmitoylated proteins at the Golgi and disrupting Ras-dependent signaling . Recent studies also reveal unexpected antibacterial activity against intracellular pathogens like Legionella pneumophila and Mycobacterium tuberculosis, distinguishing it from other β-lactone analogs .
属性
分子式 |
C22H43NO4S |
|---|---|
分子量 |
417.65 |
IUPAC 名称 |
(3S,4S)-3-decyl-4-(4-((3-(dimethylamino)propyl)sulfonyl)butyl)oxetan-2-one |
InChI |
InChI=1S/C22H43NO4S/c1-4-5-6-7-8-9-10-11-15-20-21(27-22(20)24)16-12-13-18-28(25,26)19-14-17-23(2)3/h20-21H,4-19H2,1-3H3/t20-,21-/m0/s1 |
InChI 键 |
HVJGVPUJTPBPAM-SFTDATJTSA-N |
SMILES |
O=C1O[C@@H](CCCCS(CCCN(C)C)(=O)=O)[C@@H]1CCCCCCCCCC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Palmostatin M |
产品来源 |
United States |
化学反应分析
Palmostatin M Analogs and their Inhibitory Activity
Palmostatin M analogs maintain inhibitory activity in N-Ras depalmitoylation assays while displaying complementary reactivity across the serine hydrolase class . Active Palmostatin M analogs inhibit the ABHD17 subfamily of depalmitoylating enzymes, while sparing other candidate depalmitoylases such as LYPLA1 and LYPLA2 .
Palmostatin M and Serine Hydrolases
Palmostatin M inhibits several serine hydrolases at pharmacologically relevant concentrations, including ABHD17A, B, and C (ABHD17s) . Chemical proteomics studies suggest that palmostatins affect protein palmitoylation through inhibition of members of the serine hydrolase class . LYPLA1 and LYPLA2 were not among this subset of candidates as they were engaged by inactive compound .
Palmostatin M-yne and Target Identification
Chemical proteomic studies with Palm M-yne provide further support that the palmostatins likely exert their effects on protein palmitoylation through inhibition of members of the serine hydrolase class .
Palmostatin M and N-Ras Depalmitoylation
Palmostatin M blocks N-Ras depalmitoylation but lacks specificity and targets several enzymes displaying depalmitoylase activity . Palmostatin M impacted a much larger set of palmitoylated proteins in acute myeloid leukemia cells than ABD957, reflecting an apparent plasma membrane-delineated activity for ABHD17s .
相似化合物的比较
Comparative Analysis with Similar Compounds
Palmostatin M vs. Palmostatin B
- Potency and Selectivity: Palmostatin M (IC50 = 2 nM) is 2.5-fold more potent than Palmostatin B (IC50 = 5 nM) against LYPLA1 . However, both compounds broadly inhibit APT1/2, PPT1, and ABHD17 enzymes in biochemical assays . In cells, Palmostatin M shows greater selectivity for ABHD17 isoforms, sparing LYPLA1/2, whereas Palmostatin B non-selectively disrupts multiple depalmitoylases .
- Cellular Effects :
Palmostatin M induces Golgi accumulation of N-Ras and reverses oncogenic Ras-driven growth in myeloid cells, while Palmostatin B requires higher concentrations (50 µM) for similar effects, increasing off-target risks . - Antibacterial Activity :
Palmostatin M inhibits intracellular Legionella and Mycobacterium replication (IC50 = 10–20 µM) by targeting bacterial serine hydrolases like ClpP, whereas Palmostatin B lacks this activity .
Palmostatin M vs. ABD957
- Selectivity :
ABD957, a covalent ABHD17 inhibitor, exhibits superior proteome-wide selectivity compared to Palmostatin M, which cross-reacts with lysosomal PPT1 and other hydrolases . - Efficacy :
Palmostatin M achieves near-complete N-Ras depalmitoylation inhibition, while ABD957 produces partial effects, reflecting its plasma membrane-restricted action . - Therapeutic Potential: Both compounds synergize with MEK inhibitors to impair NRAS-mutant AML growth, but ABD957’s selectivity may reduce off-target toxicity in clinical settings .
Palmostatin M vs. ML348/ML349
- Target Specificity :
ML348 (APT1-selective) and ML349 (APT2-selective) are competitive inhibitors with distinct binding modes, avoiding the broad serine hydrolase reactivity seen with Palmostatin M .
Discussion and Implications
Palmostatin M’s dual role as a depalmitoylase inhibitor and antibacterial agent underscores its unique pharmacodynamic profile. While its potency surpasses Palmostatin B, off-target interactions with PPT1 and bacterial proteases necessitate caution in therapeutic applications. ABD957 and ML348/ML349 offer refined selectivity but lack Palmostatin M’s broad functional utility. Future optimization should focus on structural analogs that retain ABHD17 specificity while minimizing cross-reactivity with lysosomal and bacterial enzymes.
常见问题
Q. What are the primary enzymatic targets of Palmostatin M, and how is its inhibitory activity quantified in cellular studies?
Palmostatin M primarily inhibits the depalmitoylating enzymes APT1 and APT2, which regulate protein S-acylation. Its inhibitory potency is quantified using IC50 values, with reported activity of 2 nM for APT1 and 37 nM for APT2 in enzymatic assays . Researchers should employ in vitro enzymatic assays (e.g., fluorescence-based substrate cleavage) to measure IC50, followed by validation in cellular models (e.g., A.castellanii or RAW 264.7 cells) to confirm target engagement .
Q. How should researchers design initial experiments to assess Palmostatin M’s efficacy in inhibiting depalmitoylation?
- Step 1: Use a dose-response curve (e.g., 0.1–100 µM) to determine IC50 in target cell lines.
- Step 2: Include positive controls (e.g., ML348/ML349 for APT1/2 specificity) and negative controls (untreated cells).
- Step 3: Measure depalmitoylation via metabolic labeling (e.g., acyl-biotin exchange assays) or immunofluorescence for mislocalized palmitoylated proteins .
Q. What cell lines and experimental conditions are optimal for studying Palmostatin M’s activity?
Palmostatin M exhibits variable efficacy across cell types:
- A.castellanii: IC50 = 9.8 µM (95% CI: 1.9–50 µM)
- RAW 264.7 macrophages: IC50 = 14 µM (95% CI: 5.9–32 µM) . Researchers should pre-test cell permeability and cytotoxicity (via MTT assays) and adjust serum concentrations, as lipid-rich media may reduce drug availability.
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported IC50 values for Palmostatin M across different cellular models?
Variability in IC50 values (e.g., 2 nM in enzymatic assays vs. µM-range in cells) arises from differences in:
- Cell permeability: Lipid composition of membranes affects drug uptake.
- Assay conditions: Serum interference or endogenous phosphatase activity may alter results. Mitigation strategies:
- Standardize protocols (e.g., serum-free pre-treatment).
- Use orthogonal methods (e.g., CRISPR-Cas9 APT1/2 knockouts to confirm on-target effects) .
Q. What strategies are recommended for identifying off-target effects of Palmostatin M in proteome-wide studies?
- Activity-Based Protein Profiling (ABPP): Design probes (e.g., modified Palmostatin M with clickable handles) to covalently label interacting proteins. Isolate and identify targets via LC-MS/MS .
- CRISPR Screening: Perform genome-wide knockouts to identify genes whose loss rescues Palmostatin M toxicity, revealing off-target pathways.
- Thermal Proteome Profiling (TPP): Monitor protein stability shifts upon drug treatment to detect indirect interactions .
Q. How can researchers optimize Palmostatin M treatment protocols to minimize cytotoxicity while maintaining target inhibition?
- Pulse Treatment: Apply Palmostatin M for short durations (e.g., 2–4 hours) to transiently inhibit depalmitoylation without prolonged cytotoxicity.
- Combination Studies: Co-administer with antioxidants (e.g., NAC) to mitigate oxidative stress from disrupted membrane trafficking.
- Subcellular Fractionation: Verify drug localization (e.g., cytoplasmic vs. membranous) via differential centrifugation to refine delivery methods .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are critical for analyzing Palmostatin M’s dose-response data?
- Nonlinear Regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50 and Hill slopes.
- Confidence Intervals: Report 95% CIs for IC50 values to account for biological variability (e.g., 1.9–50 µM in A.castellanii) .
- Replicates: Perform ≥3 independent experiments with technical triplicates to ensure reproducibility .
Q. How should researchers address batch-to-batch variability in synthesized Palmostatin M?
- Quality Control: Characterize each batch via HPLC (purity >95%) and NMR to confirm structural integrity.
- Biological Validation: Compare inhibition curves against a reference standard (e.g., commercial Palmostatin M) in APT1/2 enzymatic assays .
Tables for Key Experimental Parameters
Q. Table 1. Comparative IC50 Values of Palmostatin M Across Models
| Model System | IC50 (µM) | 95% CI | Reference |
|---|---|---|---|
| APT1 (Enzymatic) | 0.002 | N/A | |
| APT2 (Enzymatic) | 0.037 | N/A | |
| A.castellanii | 9.8 | 1.9–50 | |
| RAW 264.7 | 14 | 5.9–32 |
Q. Table 2. Recommended Controls for Palmostatin M Studies
| Control Type | Purpose | Example |
|---|---|---|
| Positive | Confirm assay functionality | ML348 (APT1 inhibitor) |
| Negative | Baseline depalmitoylation | DMSO-treated cells |
| Cytotoxicity | Rule out nonspecific effects | MTT assay parallel plate |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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